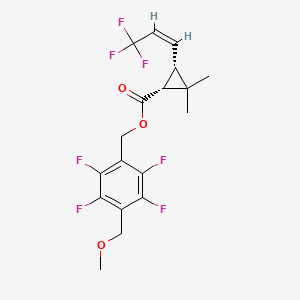
2-Propanol, 1,1',1'',1'''-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- is a complex organic compound with a unique structure that includes multiple phenyl groups, nitrile groups, and epoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- involves multiple steps, including the formation of the sulfonylbis(4,1-phenylenenitrilo) core and the subsequent attachment of the propanol and epoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The phenyl and epoxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: It is used in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-Propanol, 1,1’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[3-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenoxy]-
- 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
- 2-Methyl-1-propanol
Uniqueness
What sets 2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
146504-32-7 |
|---|---|
Fórmula molecular |
C96H108N2O18S |
Peso molecular |
1609.9 g/mol |
Nombre IUPAC |
1-[4-[4-[bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propyl]amino]phenyl]sulfonyl-N-[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propyl]anilino]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C96H108N2O18S/c1-93(2,69-17-37-83(38-18-69)109-57-87-61-113-87)65-9-29-79(30-10-65)105-53-75(99)49-97(50-76(100)54-106-80-31-11-66(12-32-80)94(3,4)70-19-39-84(40-20-70)110-58-88-62-114-88)73-25-45-91(46-26-73)117(103,104)92-47-27-74(28-48-92)98(51-77(101)55-107-81-33-13-67(14-34-81)95(5,6)71-21-41-85(42-22-71)111-59-89-63-115-89)52-78(102)56-108-82-35-15-68(16-36-82)96(7,8)72-23-43-86(44-24-72)112-60-90-64-116-90/h9-48,75-78,87-90,99-102H,49-64H2,1-8H3 |
Clave InChI |
PSVZDGCWLMTFEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CN(CC(COC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OCC6CO6)O)C7=CC=C(C=C7)S(=O)(=O)C8=CC=C(C=C8)N(CC(COC9=CC=C(C=C9)C(C)(C)C1=CC=C(C=C1)OCC1CO1)O)CC(COC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OCC1CO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Substanz NR. 336 [German]](/img/structure/B12784204.png)
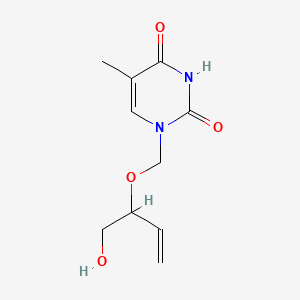
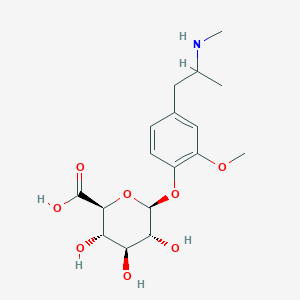

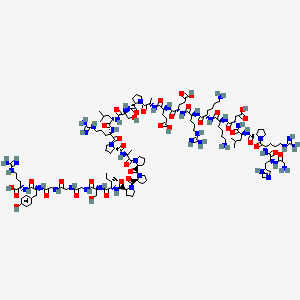
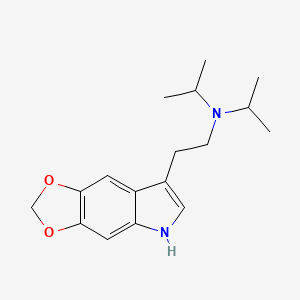
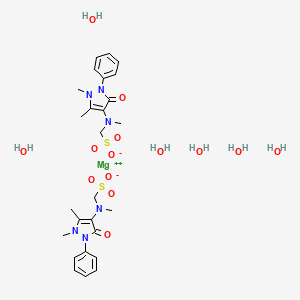
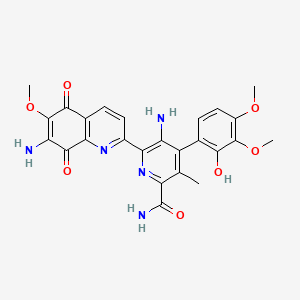
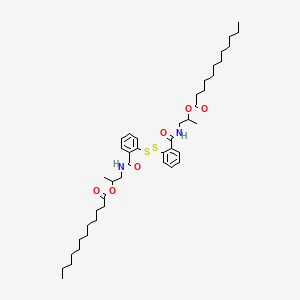

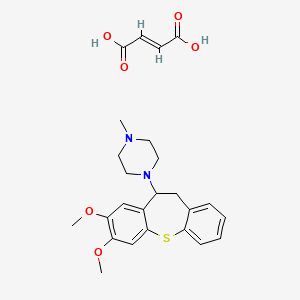
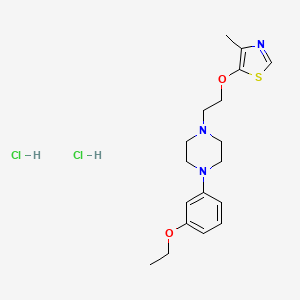
![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
